6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile involves the reaction of tricyanopyridine with iodopropane in acetonitrile under reflux conditions for 15 hours. The resulting product, 3-cyano-1-propylpyridin-1-ium, is then reacted with phenyl magnesium bromide in acetone under light-avoiding conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored as a convenient and efficient method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticonvulsant and cognition-enhancing properties.
Medicine: Research has explored its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the manufacture of dyes, pigments, and stabilizers for polymers and varnishes
Mechanism of Action
The mechanism of action of 6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, thereby influencing cellular functions. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile
- 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
- Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
Uniqueness
6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific structural features and the range of reactions it can undergo.
Properties
Molecular Formula |
C12H8N2O |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-oxo-2-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-8-10-6-7-11(15)14-12(10)9-4-2-1-3-5-9/h1-7H,(H,14,15) |
InChI Key |
HMCPBPSYGLMXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=O)N2)C#N |
Origin of Product |
United States |
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